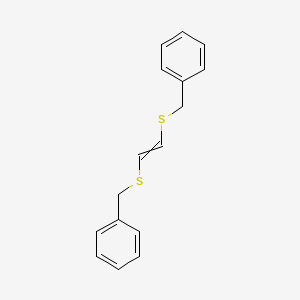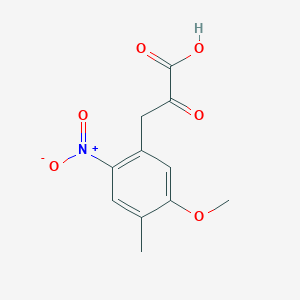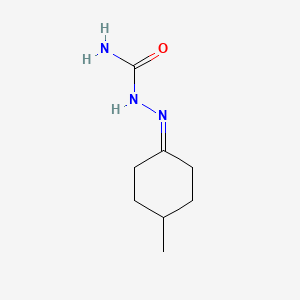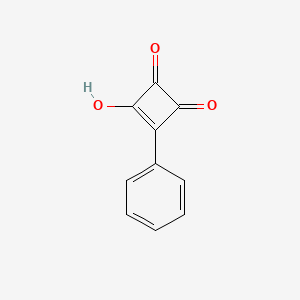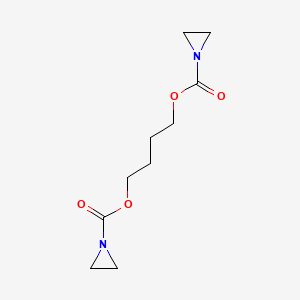
Butane-1,4-diyl diaziridine-1-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Butane-1,4-diyl diaziridine-1-carboxylate is a chemical compound that features a diaziridine ring, which is a three-membered heterocycle containing two nitrogen atoms
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of butane-1,4-diyl diaziridine-1-carboxylate typically involves the formation of the diaziridine ring through the reaction of appropriate precursors. One common method involves the reaction of butane-1,4-diol with diaziridine-1-carboxylic acid under specific conditions to form the desired compound . The reaction conditions often include the use of catalysts and controlled temperatures to ensure the successful formation of the diaziridine ring.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This can include the use of continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards.
Analyse Chemischer Reaktionen
Types of Reactions
Butane-1,4-diyl diaziridine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agents used.
Reduction: Reduction reactions can lead to the formation of simpler compounds or the opening of the diaziridine ring.
Substitution: The diaziridine ring can undergo substitution reactions where one or more hydrogen atoms are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of solvents to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or other nitrogen-containing compounds .
Wissenschaftliche Forschungsanwendungen
Butane-1,4-diyl diaziridine-1-carboxylate has several scientific research applications:
Biology: The compound’s unique structure allows it to be used in the development of bioactive molecules and as a probe in biochemical studies.
Medicine: Research is ongoing into its potential use in drug development, particularly in designing molecules that can interact with specific biological targets.
Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.
Wirkmechanismus
The mechanism by which butane-1,4-diyl diaziridine-1-carboxylate exerts its effects involves the interaction of the diaziridine ring with various molecular targets. The compound can undergo ring-opening reactions, leading to the formation of reactive intermediates that can interact with biological molecules. These interactions can affect molecular pathways and lead to specific biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Butane-1,4-diyl bis(furan-2-carboxylate): This compound features a similar butane-1,4-diyl backbone but with furan-2-carboxylate groups instead of the diaziridine ring.
1,1′-(Butane-1,4-diyl)bis(3-propyl-1H-imidazol-3-ium) bis(hexafluoridophosphate): Another compound with a butane-1,4-diyl backbone, but with imidazolium groups and hexafluoridophosphate anions.
Uniqueness
Butane-1,4-diyl diaziridine-1-carboxylate is unique due to its diaziridine ring, which imparts distinct chemical reactivity and potential applications in various fields. The presence of the diaziridine ring allows for unique interactions with molecular targets, making it a valuable compound in scientific research and industrial applications.
Eigenschaften
CAS-Nummer |
3452-74-2 |
|---|---|
Molekularformel |
C10H16N2O4 |
Molekulargewicht |
228.24 g/mol |
IUPAC-Name |
4-(aziridine-1-carbonyloxy)butyl aziridine-1-carboxylate |
InChI |
InChI=1S/C10H16N2O4/c13-9(11-3-4-11)15-7-1-2-8-16-10(14)12-5-6-12/h1-8H2 |
InChI-Schlüssel |
BGOLFQFXQZQVJF-UHFFFAOYSA-N |
Kanonische SMILES |
C1CN1C(=O)OCCCCOC(=O)N2CC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


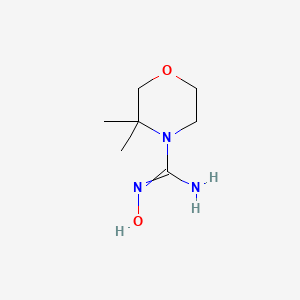
![2-Amino-4-[(4-bromophenyl)methyl]pentanedioic acid](/img/structure/B14008906.png)
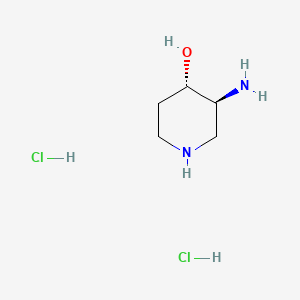
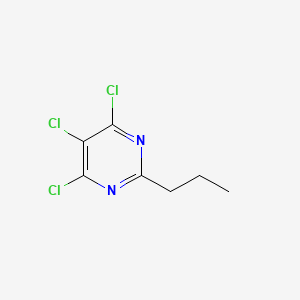
![3-[(4-Bromo-3-methylphenyl)methyl]-2-butyl-1,3-diazaspiro[4.4]non-1-en-4-one](/img/structure/B14008912.png)
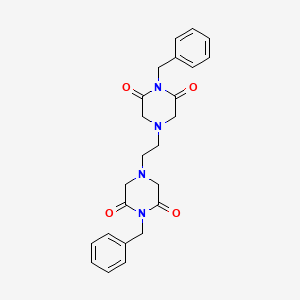


![4-Chloro-3-[chloro(difluoro)methyl]-4,4-difluoro-3-hydroxy-1-(thiophen-2-yl)butan-1-one](/img/structure/B14008928.png)

